

An In-depth Technical Guide to Para Red-d4

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	Para Red-d4
CAS No.:	1185235-75-9
Cat. No.:	B1140282

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and a representative experimental workflow for **Para Red-d4**. The data is presented to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Core Molecular Data

Para Red-d4 is a deuterated isotopologue of Para Red, a synthetic azo dye. The incorporation of deuterium atoms provides a valuable tool for various analytical and research applications, including metabolic studies and as an internal standard in mass spectrometry.

Property	Value	Citations
Molecular Formula	C ₁₆ H ₇ D ₄ N ₃ O ₃	[1][2]
Molecular Weight	297.30 g/mol	[1][2]
CAS Number	1185235-75-9	[1]
Appearance	Red solid	
Unlabeled CAS	6410-10-2 (Para Red)	

Experimental Protocols: Synthesis of Para Red-d4

The synthesis of **Para Red-d4** is analogous to the well-established synthesis of Para Red, which involves a diazotization reaction followed by an azo coupling. The key modification for the synthesis of **Para Red-d4** is the use of a deuterated precursor, specifically 2-naphthol-d4.

Materials:

- p-Nitroaniline
- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl), concentrated
- 2-Naphthol-d4 (β-Naphthol-d4)
- Sodium hydroxide (NaOH)
- Ice
- Distilled water
- Ethanol

Procedure:

Part 1: Diazotization of p-Nitroaniline

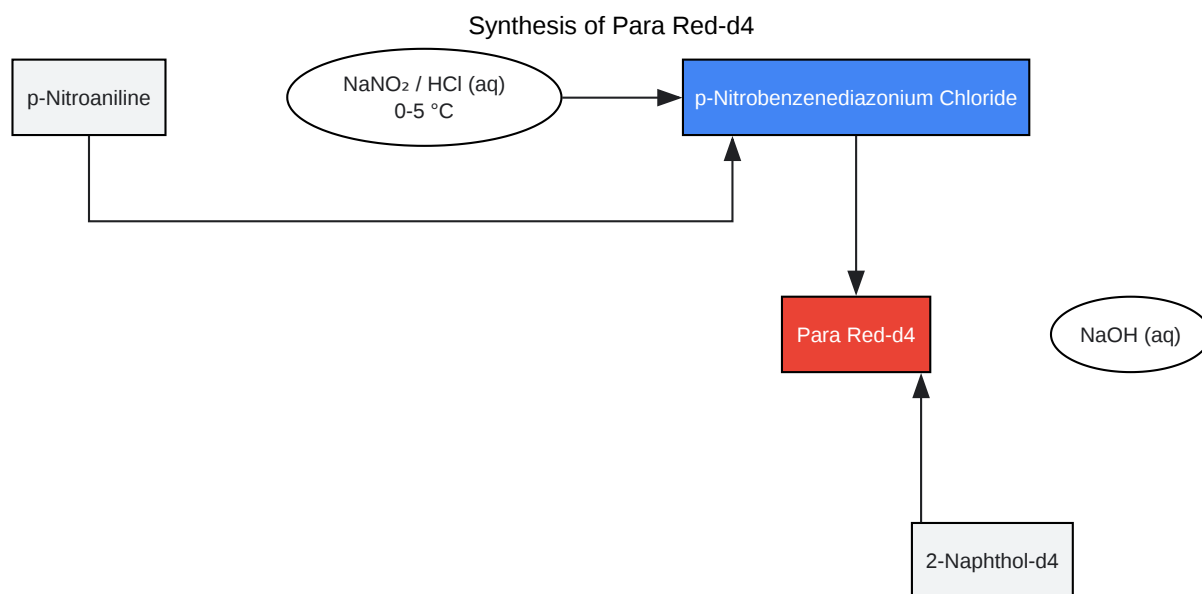
- In a flask, dissolve p-nitroaniline in a solution of concentrated hydrochloric acid and water.
- Cool the mixture to 0-5 °C in an ice bath with constant stirring. This low temperature is crucial as the diazonium salt is unstable at higher temperatures.
- Slowly add an aqueous solution of sodium nitrite to the cooled p-nitroaniline solution. The addition should be dropwise to maintain the low temperature.
- Continue stirring for a few minutes after the addition is complete to ensure the full formation of the p-nitrobenzenediazonium chloride solution.

Part 2: Azo Coupling with 2-Naphthol-d4

- In a separate beaker, dissolve 2-naphthol-d4 in an aqueous solution of sodium hydroxide.
- Cool this solution in an ice bath.
- Slowly add the cold diazonium salt solution from Part 1 to the cold 2-naphthol-d4 solution with vigorous stirring.
- A red precipitate of **Para Red-d4** will form immediately.
- Continue stirring for a period to ensure the completion of the reaction.
- Collect the solid product by vacuum filtration and wash it with cold water to remove any unreacted starting materials and salts.
- The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Experimental Workflow Visualization

The following diagram illustrates the synthetic pathway for **Para Red-d4**, detailing the key reactants and intermediate steps.



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Synthetic pathway of **Para Red-d4**.

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References

- 1. Synthesis of Deuterated Heterocycles with Me₂NCD(OMe)₂ and Evaluation of the Products for Metabolism by Aldehyde Oxidase - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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- To cite this document: BenchChem. [An In-depth Technical Guide to Para Red-d4]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1140282/docs#an-in-depth-technical-guide-to-para-red-d4>]

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